molecular formula C12H15NO4 B12374624 3-Hydroxycarbofuran-d3

3-Hydroxycarbofuran-d3

Cat. No.: B12374624
M. Wt: 240.27 g/mol
InChI Key: RHSUJRQZTQNSLL-HPRDVNIFSA-N
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Description

3-Hydroxycarbofuran-d3 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 3-Hydroxycarbofuran, a metabolite of the highly toxic insecticide carbofuran. The deuterium labeling is primarily used for tracing and quantification purposes in scientific research .

Preparation Methods

The synthesis of 3-Hydroxycarbofuran-d3 involves the incorporation of deuterium into the molecular structure of 3-Hydroxycarbofuran. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents . Industrial production methods for this compound are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for larger quantities.

Chemical Reactions Analysis

3-Hydroxycarbofuran-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

3-Hydroxycarbofuran-d3 is used extensively in scientific research due to its deuterium labeling. This labeling allows researchers to trace the compound in various biological and chemical processes. In chemistry, it is used to study reaction mechanisms and pathways. In biology and medicine, it helps in understanding the metabolism and pharmacokinetics of related compounds. Additionally, it is used in environmental studies to monitor the degradation and persistence of carbofuran and its metabolites in different ecosystems .

Mechanism of Action

The mechanism of action of 3-Hydroxycarbofuran-d3 is similar to that of its parent compound, 3-Hydroxycarbofuran. It acts as an acetylcholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, causing overstimulation of muscles and nerves. The molecular targets involved in this process include the active sites of acetylcholinesterase enzymes .

Comparison with Similar Compounds

3-Hydroxycarbofuran-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include 3-Hydroxycarbofuran, carbofuran, and other carbamate pesticides. While these compounds share similar chemical structures and biological activities, the deuterium labeling in this compound provides additional advantages for research applications, such as improved tracing and quantification .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

240.27 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i3D3

InChI Key

RHSUJRQZTQNSLL-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2O)(C)C

Canonical SMILES

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C

Origin of Product

United States

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